REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].C1CCCCC1.ClC(Cl)(Cl)C(=N)O[C:19]([CH3:22])([CH3:21])[CH3:20].B(F)(F)F.CCOCC>ClCCl.CN(C)C=O>[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(OC(C)(C)C)=N)(Cl)Cl
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(OC(C)(C)C)=N)(Cl)Cl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(OC(C)(C)C)=N)(Cl)Cl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for an additional 3 hr
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
the residue was washed with ether
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate by rotoevaportation
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 3-6% ethyl acetate in hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC=C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |